1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione
Overview
Description
1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a phenylethane-1,2-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione typically involves multiple steps. One common method includes the reaction of morpholine with 4-bromobenzoyl chloride to form 4-(morpholine-4-carbonyl)phenyl bromide. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with phenylboronic acid under palladium catalysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially when electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- 2-((2-fluoro-3-(morpholine-4-carbonyl)phenyl)imino)thiazolidin-4-one
- N-(2-chloro-1-(morpholine-4-carbonyl)-2-phenyl-vinyl)-benzamide
Uniqueness
1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a morpholine ring with a phenylethane-1,2-dione moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(14-4-2-1-3-5-14)18(22)15-6-8-16(9-7-15)19(23)20-10-12-24-13-11-20/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYYRCWTGGDWND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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